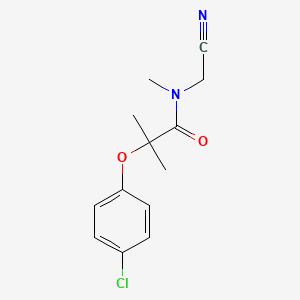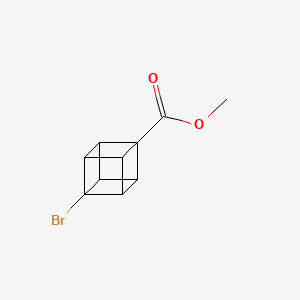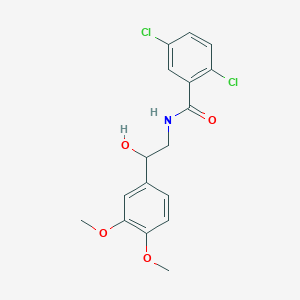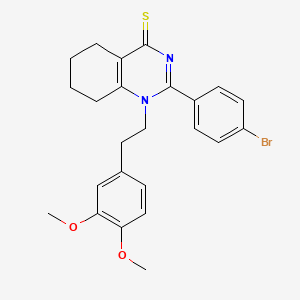![molecular formula C15H16ClNO2 B2431198 Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride CAS No. 2230799-35-4](/img/structure/B2431198.png)
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is an ester with the empirical formula C9H12ClNO2 . It is a colorless solid .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” consists of a benzene ring attached to a methyl ester group and an aminomethyl group . The molecular weight of the compound is 201.65 .Physical And Chemical Properties Analysis
“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is a white solid . It has a boiling point of 179-181°C . The compound is poorly soluble in water but miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, a close derivative of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride, is recognized for its various pharmacological activities. Its significant role as a bioactive precursor in the synthesis of compounds has been emphasized due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules and is a versatile substrate in organic synthesis, used as raw material for preparing medical products (Farooq & Ngaini, 2019).
Polymer Research
Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer formed from various three hydroxyalkanoic acids monomers. PHAs, accumulated in bacterial cells as storage materials, can be converted back to soluble components by PHA depolymerases, entering various metabolic pathways. Recognized for their biodegradability, biocompatibility, and renewable nature, PHAs have promising applications, although their commercialization is hindered by high costs compared to petroleum plastics (Amara, 2010).
Anticarcinogenicity Studies
Organotin(IV) complexes, including those with benzoate structures, show promising anticarcinogenicity and toxicity. Their high cytotoxic activity results from the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds, such as Sn–N and Sn–S. These complexes, especially those involving benzoates, have been studied for their impressive antitumor activity and cytotoxicity, with some exhibiting better IC50 values than well-known antitumor drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Analytical Chemistry and Sensor Development
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride derivatives find use in the development of novel analytical methods. For instance, analytical techniques for sugar determination in marine samples often employ derivatives like 3‐methyl‐2‐benzothiazoline hydrazone hydrochloride (MBTH). Such derivatives aid in the extraction and estimation of sugars from various marine matrices, contributing to a better understanding of marine biochemistry and biogeochemistry (Panagiotopoulos & Sempéré, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJHKYYYOZWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)
![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)


![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)




